![molecular formula C7H7N3O B1604642 1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one CAS No. 50339-06-5](/img/structure/B1604642.png)
1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one
Overview
Description
“1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one” is a derivative of imidazo[1,5-a]pyridine . This class of aromatic heterocycles has attracted attention due to their unique chemical structure and versatility, optical behaviors, and biological properties . They have potential in several research areas, from materials science to the pharmaceutical field .
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridines involves the preparation of derivatives with chiral substituents at the nitrogen atom, which are then converted to the corresponding condensed structures fused with a piperazine ring . A method has been developed for the synthesis of a novel class of compounds – 6,7,8,9-tetra-hydropyrido[3’,2’:4,5]imidazo[1,2-a]pyrazine derivatives .Molecular Structure Analysis
The molecular structure of “1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one” is characterized by a unique chemical structure that contributes to its versatility and optical behaviors . The molecular formula is C13H12N4 .Chemical Reactions Analysis
The chemical reactions involving “1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one” are governed by the solvent used in the reaction and the substituent at the nitrogen atom . The cyclization of compounds of this type can form either imidazopyridines or pyridopyrazines .Scientific Research Applications
Molecular Structure and Vibrational Spectra
Research has been conducted on the molecular structure and vibrational spectra of various derivatives of imidazo[4,5-b]pyridine, including 1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one. Density functional theory (DFT) has been used to determine molecular structure, vibrational energy levels, and potential energy distribution. These studies are significant for understanding the chemical properties and potential applications of these compounds (Lorenc et al., 2008).
Synthesis and Potential Medicinal Applications
1-Methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid and its derivatives have been synthesized and tested for antituberculotic activity, demonstrating the compound's potential in medicinal chemistry (Bukowski & Janowiec, 1996).
Pyrolytic Cyclisation
Studies on the preparation of imidazopyridines through the pyrolytic cyclisation of azidopyridines have included the synthesis of 1-methyl-1H-imidazo[4,5-c]pyridine, showcasing methods for producing these compounds under specific conditions (Smalley, 1966).
Quaternization Studies
Research on the quaternization of 1H-imidazo[4,5-b]pyridine has been conducted to understand its reactivity, particularly in forming salts like 1,4-dimethylimidazo[4,5-b]pyridinium iodide, which is crucial for understanding the compound's chemical behavior (Yutilov & Ignatenko, 1994).
Antimicrobial and Anticancer Activity
A series of 1,2,3-triazole/isoxazole-functionalized imidazo[4,5-b]pyridine-2(3H)-one derivatives have been synthesized and tested for their antimicrobial and anticancer activity. This highlights the compound's potential applications in the development of new therapeutic agents (Banda et al., 2016).
Anti-Tuberculosis Agents
Several studies have investigated the potential of imidazo[4,5-b]pyridine derivatives as anti-tuberculosis agents, emphasizing the compound's importance in addressing global health challenges like tuberculosis (Harer & Bhatia, 2015).
Future Directions
The future directions for “1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one” could involve further exploration of its potential in various research areas, such as materials science and the pharmaceutical field . The development of non-racemic medications using imidazo[4,5-b]pyridines with a chiral substituent on the nitrogen atom is one such direction .
properties
IUPAC Name |
1-methyl-3H-imidazo[4,5-b]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-10-5-3-2-4-8-6(5)9-7(10)11/h2-4H,1H3,(H,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBRNYGXJYMMSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC1=O)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357564 | |
Record name | 1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>22.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26660980 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one | |
CAS RN |
50339-06-5 | |
Record name | 1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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